4-Methylene-L-proline Demonstrates Exclusive Mechanism-Based PRODH Inactivation Among Tested Proline Analogs
In a direct head-to-head comparative study using rat liver mitochondrial suspensions, 4-methylene-L-proline was the sole compound among a panel of proline analogues capable of inactivating proline dehydrogenase (PRODH) [1]. The inactivation kinetics conformed to a mechanism-based (suicide) inhibition model, whereas the comparator compounds—E-4-fluoromethylene-L-proline, Z-4-fluoromethylene-L-proline, cis-5-ethynyl-D,L-proline, and trans-5-ethynyl-D,L-proline—exhibited neither substrate activity nor inactivation capability [1]. Additional data from BRENDA confirm that trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, L-azetidine-2-carboxylic acid, and L-pipecolinic acid are non-inhibitors of PRODH [2].
| Evidence Dimension | PRODH enzyme inactivation (qualitative binary outcome) |
|---|---|
| Target Compound Data | Positive inactivation (mechanism-based kinetics observed) |
| Comparator Or Baseline | E-4-fluoromethylene-L-proline; Z-4-fluoromethylene-L-proline; cis-5-ethynyl-D,L-proline; trans-5-ethynyl-D,L-proline; trans-4-hydroxy-L-proline; cis-4-hydroxy-L-proline; L-azetidine-2-carboxylic acid; L-pipecolinic acid |
| Quantified Difference | Target: Active inactivator; All comparators: No detectable inactivation |
| Conditions | Rat liver mitochondrial suspensions; PRODH enzyme assay |
Why This Matters
This exclusive inactivation profile establishes 4-methylene-L-proline as the only viable chemical tool among structurally related proline derivatives for studies requiring specific, irreversible PRODH inhibition.
- [1] Tritsch, D., et al. (1993). Mechanism-based inhibition of proline dehydrogenase by proline analogues. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1202(1), 77-81. DOI: 10.1016/0167-4838(93)90065-Y View Source
- [2] BRENDA Enzyme Database. (2025). EC 1.5.99.B2: proline dehydrogenase (acceptor) - Inhibitor Data. Retrieved from https://www.brenda-enzymes.info/ View Source
